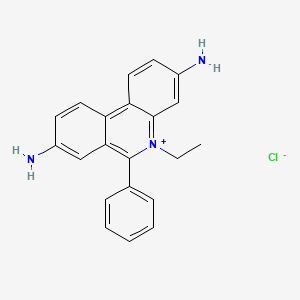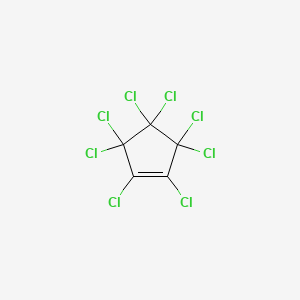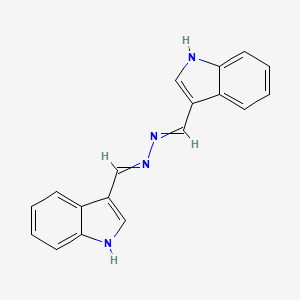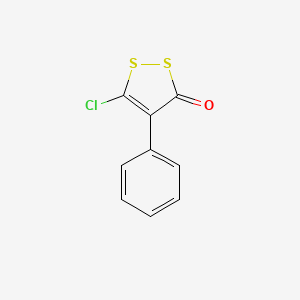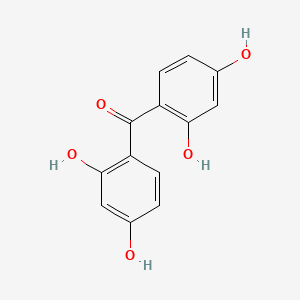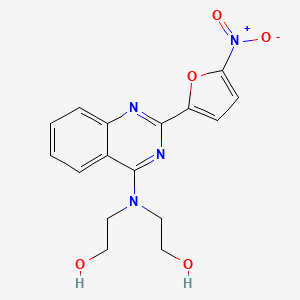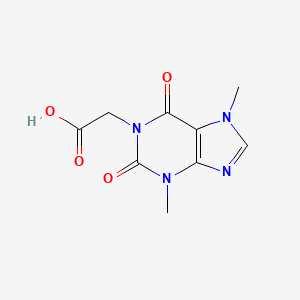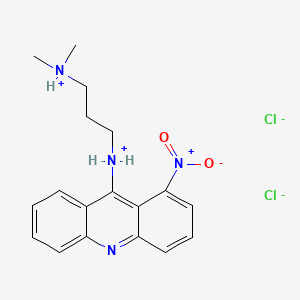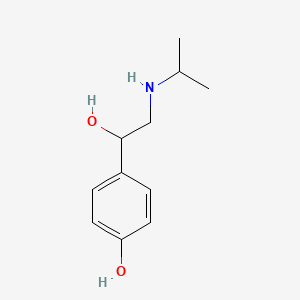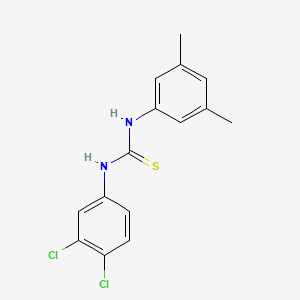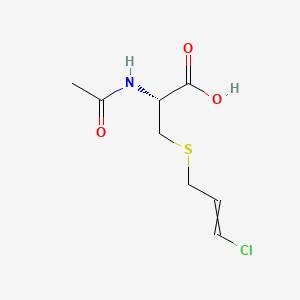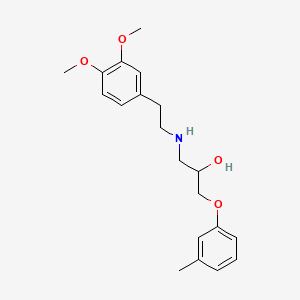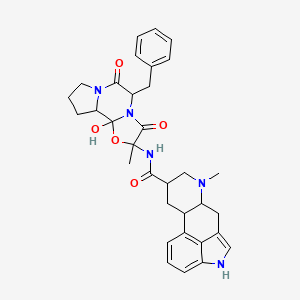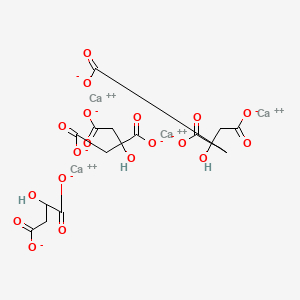
Unii-4bbs3A53GJ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-4bbs3A53GJ is a synthetic compound that has been extensively studied in research laboratories and has been found to have a wide range of potential applications. It is a highly versatile compound that can be used in a variety of ways, from basic laboratory experiments to complex biochemical pathways.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Unii-4bbs3A53GJ involves a series of reactions starting from commercially available starting materials.
Starting Materials
2,4-dichlorobenzoic acid, 2-amino-4-bromophenol, sodium hydroxide, potassium carbonate, dimethylformamide, acetic anhydride, sulfuric acid, wate
Reaction
Step 1: 2,4-dichlorobenzoic acid is reacted with sodium hydroxide and potassium carbonate in dimethylformamide to form the corresponding carboxylate salt., Step 2: The carboxylate salt is then reacted with 2-amino-4-bromophenol in the presence of acetic anhydride to form the desired product., Step 3: The product is then purified by recrystallization from a suitable solvent using sulfuric acid and water.
Applications De Recherche Scientifique
Unii-4bbs3A53GJ has been used in a variety of scientific research applications. It has been used in the synthesis of new drugs, as a catalyst for organic reactions, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. It has also been used in the study of enzymes, as a tool for studying the structure of DNA, and as a tool for studying the structure and function of carbohydrates.
Mécanisme D'action
Unii-4bbs3A53GJ works by forming a covalent bond between two organic compounds. This bond is strong enough to hold the two compounds together, and this bond is the basis of the reaction. The reaction is highly efficient, and yields a high yield of the desired product.
Effets Biochimiques Et Physiologiques
Unii-4bbs3A53GJ has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent antioxidant, which can help protect cells from damage caused by free radicals. It has also been found to be an effective anti-inflammatory agent, which can help reduce inflammation in the body. Additionally, Unii-4bbs3A53GJ has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
Unii-4bbs3A53GJ has a number of advantages for laboratory experiments. It is highly efficient, and yields a high yield of the desired product. Additionally, it is relatively easy to use, and can be used in a variety of different experiments. However, there are some limitations to using Unii-4bbs3A53GJ in laboratory experiments. It is relatively expensive, and can be difficult to obtain in large quantities. Additionally, it is not soluble in water, and must be used with a suitable solvent.
Orientations Futures
The potential applications of Unii-4bbs3A53GJ are vast, and there are a number of potential future directions that could be explored. One potential future direction is to further explore the anti-cancer properties of Unii-4bbs3A53GJ, and to develop new methods for using it to treat cancer. Additionally, further research could be done to explore the potential of Unii-4bbs3A53GJ as a tool for studying the structure and function of proteins, carbohydrates, and DNA. Finally, further research could be done to explore the potential of Unii-4bbs3A53GJ as a catalyst for organic reactions, and to develop new methods for using it in a variety of different experiments.
Propriétés
IUPAC Name |
tetracalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.C4H6O5.4Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;;;/q;;;4*+2/p-8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQVRHWPYWQRG-UHFFFAOYSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Ca4O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-4bbs3A53GJ | |
CAS RN |
142606-53-9 |
Source


|
| Record name | Calcium citrate malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142606539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

